molecular formula C20H21N3O7 B11278500 Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Cat. No.: B11278500
M. Wt: 415.4 g/mol
InChI Key: XMTISMPLUGGRDE-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a chemical compound with the following structural formula:

CH3OC6H3N(O2N)C(O)C6H3N(CH2OCH2CH2N)C(O)OCH3\text{CH}_3\text{OC}_6\text{H}_3\text{N}(\text{O}_2\text{N})\text{C}(\text{O})\text{C}_6\text{H}_3\text{N}(\text{CH}_2\text{OCH}_2\text{CH}_2\text{N})\text{C}(\text{O})\text{OCH}_3 CH3​OC6​H3​N(O2​N)C(O)C6​H3​N(CH2​OCH2​CH2​N)C(O)OCH3​

This compound belongs to the class of benzoic acid derivatives and contains both amide and ester functional groups. It exhibits interesting pharmacological properties due to its unique structure.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate. One common approach involves the condensation of 4-methoxy-3-nitrobenzoic acid with morpholine in the presence of a coupling agent (such as DCC or EDC) to form the amide linkage. Subsequently, the resulting amide intermediate reacts with methyl benzoate under basic conditions to yield the final product.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above-described synthetic routes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields.

Chemical Reactions Analysis

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate undergoes various chemical reactions:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl₂/HCl or catalytic hydrogenation.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

    Acylation: The compound can undergo acylation reactions with acid chlorides or anhydrides.

Common reagents include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various reducing agents.

Scientific Research Applications

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent or as a scaffold for drug design.

    Biology: It may serve as a probe for studying cellular processes due to its unique structure.

    Industry: Its ester functionality makes it useful in polymer chemistry and materials science.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21N3O7/c1-28-18-6-3-13(11-17(18)23(26)27)19(24)21-14-4-5-16(15(12-14)20(25)29-2)22-7-9-30-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)

InChI Key

XMTISMPLUGGRDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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